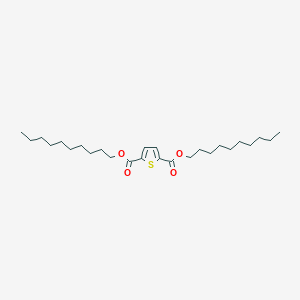![molecular formula C22H15NO2 B14513801 4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile CAS No. 62584-63-8](/img/structure/B14513801.png)
4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile is an organic compound with a complex structure that includes aromatic rings, a nitrile group, and a phenoxy group
Preparation Methods
The synthesis of 4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to further reactions to yield the final product. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile can be compared with similar compounds such as:
4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzonitrile: Similar in structure but with an amino group instead of a phenoxy group.
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Contains a hydroxy and methoxy group, differing in functional groups and properties
Properties
CAS No. |
62584-63-8 |
|---|---|
Molecular Formula |
C22H15NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[3-oxo-3-(4-phenoxyphenyl)prop-1-enyl]benzonitrile |
InChI |
InChI=1S/C22H15NO2/c23-16-18-8-6-17(7-9-18)10-15-22(24)19-11-13-21(14-12-19)25-20-4-2-1-3-5-20/h1-15H |
InChI Key |
WONAHFAXLXXVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


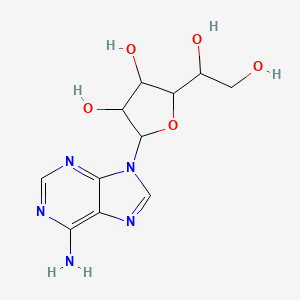
![2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline](/img/structure/B14513725.png)
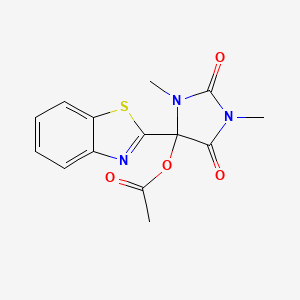
![2-[(Methylsulfanyl)methoxy]naphthalene](/img/structure/B14513732.png)
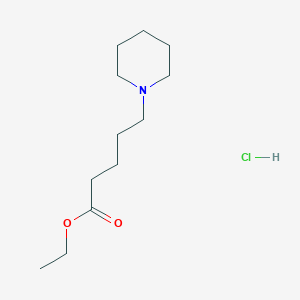
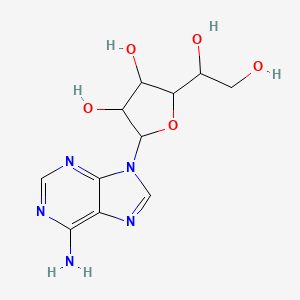

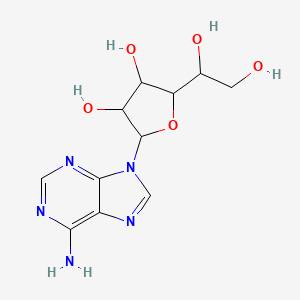
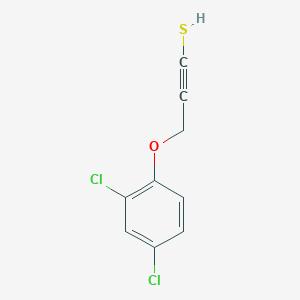
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
![Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14513794.png)
![N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14513796.png)
